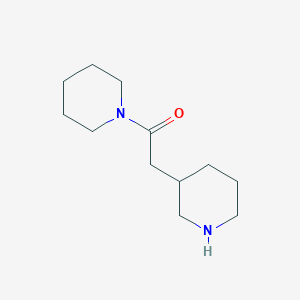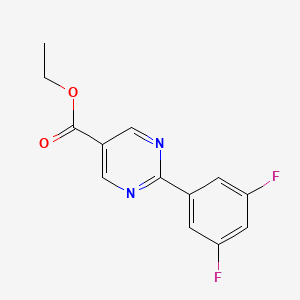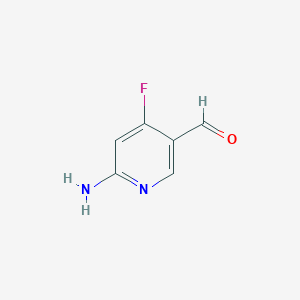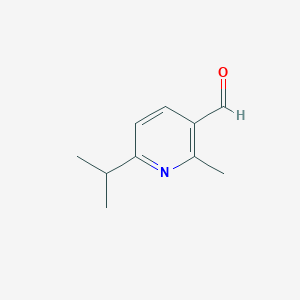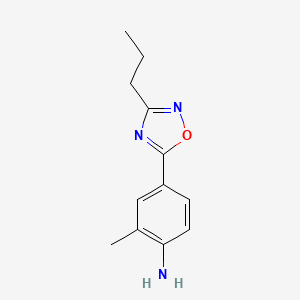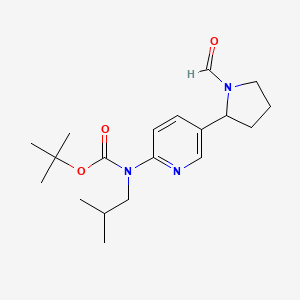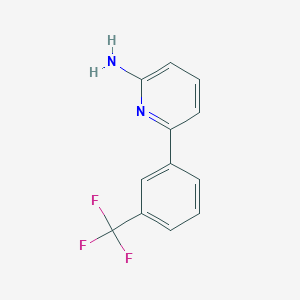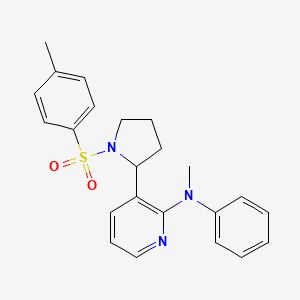
2-(Piperazin-1-yl)-2-(m-tolyl)acetic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(Piperazin-1-yl)-2-(m-tolyl)acetic acid is an organic compound that features a piperazine ring and a tolyl group attached to an acetic acid moiety. Compounds with such structures are often of interest in medicinal chemistry due to their potential biological activities.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Piperazin-1-yl)-2-(m-tolyl)acetic acid typically involves the following steps:
Formation of the Piperazine Ring: This can be achieved through the cyclization of appropriate diamines.
Attachment of the Tolyl Group: This step might involve Friedel-Crafts alkylation or acylation reactions.
Introduction of the Acetic Acid Moiety: This can be done through carboxylation reactions or by using acetic acid derivatives.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of catalysts, high-throughput screening of reaction conditions, and continuous flow chemistry techniques.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the tolyl group, leading to the formation of carboxylic acids or aldehydes.
Reduction: Reduction reactions could target the piperazine ring or the tolyl group, potentially forming amines or alcohols.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, especially at the aromatic ring or the piperazine nitrogen atoms.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are often used.
Substitution: Reagents like halogens, sulfonyl chlorides, and alkylating agents are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the tolyl group might yield benzoic acid derivatives, while reduction of the piperazine ring could produce secondary amines.
Aplicaciones Científicas De Investigación
2-(Piperazin-1-yl)-2-(m-tolyl)acetic acid may have various applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Potential use in studying enzyme interactions and receptor binding.
Medicine: Investigated for its potential therapeutic effects, such as antimicrobial or anticancer activities.
Industry: Utilized in the development of new materials or as a precursor in chemical manufacturing processes.
Mecanismo De Acción
The mechanism of action of 2-(Piperazin-1-yl)-2-(m-tolyl)acetic acid would depend on its specific biological target. Generally, such compounds might interact with enzymes or receptors, modulating their activity. The piperazine ring can mimic natural substrates or inhibitors, while the tolyl group can enhance binding affinity through hydrophobic interactions.
Comparación Con Compuestos Similares
Similar Compounds
2-(Piperazin-1-yl)-2-phenylacetic acid: Similar structure but with a phenyl group instead of a tolyl group.
2-(Piperazin-1-yl)-2-(p-tolyl)acetic acid: Similar structure but with a para-tolyl group instead of a meta-tolyl group.
2-(Piperazin-1-yl)-2-(o-tolyl)acetic acid: Similar structure but with an ortho-tolyl group instead of a meta-tolyl group.
Uniqueness
2-(Piperazin-1-yl)-2-(m-tolyl)acetic acid is unique due to the specific positioning of the tolyl group, which can influence its chemical reactivity and biological activity. The meta position may result in different steric and electronic effects compared to the ortho or para positions, potentially leading to unique interactions with biological targets.
Propiedades
Fórmula molecular |
C13H18N2O2 |
|---|---|
Peso molecular |
234.29 g/mol |
Nombre IUPAC |
2-(3-methylphenyl)-2-piperazin-1-ylacetic acid |
InChI |
InChI=1S/C13H18N2O2/c1-10-3-2-4-11(9-10)12(13(16)17)15-7-5-14-6-8-15/h2-4,9,12,14H,5-8H2,1H3,(H,16,17) |
Clave InChI |
ISEGSJJRMOQSAF-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=CC=C1)C(C(=O)O)N2CCNCC2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




